molecular formula C13H24N6O4 B14434675 L-Proline, L-arginylglycyl- CAS No. 76046-40-7

L-Proline, L-arginylglycyl-

Katalognummer: B14434675
CAS-Nummer: 76046-40-7
Molekulargewicht: 328.37 g/mol
InChI-Schlüssel: ZATRYQNPUHGXCU-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Proline, L-arginylglycyl- is a compound that combines the amino acids L-proline, L-arginine, and glycine. These amino acids play crucial roles in various biological processes. L-Proline is known for its role in collagen synthesis and maintaining the structural integrity of tissues . L-Arginine is a precursor for nitric oxide, which is vital for vascular health . Glycine is involved in protein synthesis and has various metabolic functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, L-arginylglycyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and bases like DIPEA .

Industrial Production Methods: Industrial production of such peptides often employs automated peptide synthesizers that can handle large-scale synthesis. The process involves protecting groups to prevent unwanted side reactions and purification steps like HPLC to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: L-Proline, L-arginylglycyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oximes, while reduction can yield amines .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: L-Proline, L-arginylglycyl- is unique due to its combination of amino acids, each contributing distinct biological functions. This combination can enhance its potential therapeutic applications, making it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

76046-40-7

Molekularformel

C13H24N6O4

Molekulargewicht

328.37 g/mol

IUPAC-Name

(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H24N6O4/c14-8(3-1-5-17-13(15)16)11(21)18-7-10(20)19-6-2-4-9(19)12(22)23/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1

InChI-Schlüssel

ZATRYQNPUHGXCU-IUCAKERBSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O

Kanonische SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.